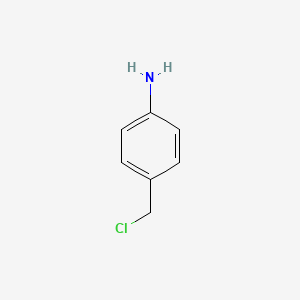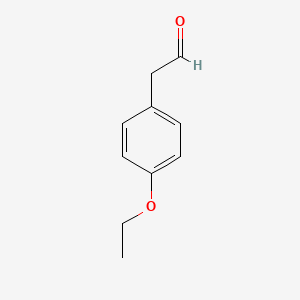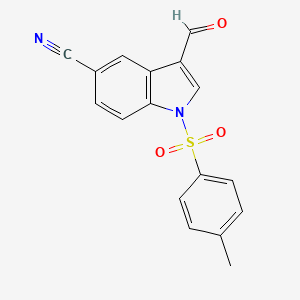
3-Formyl-1-tosyl-1h-indole-5-carbonitrile
Vue d'ensemble
Description
3-Formyl-1-tosyl-1h-indole-5-carbonitrile is a reactant used in the synthesis of various compounds. It has been used in the synthesis of tryptophan dioxygenase inhibitors as potential anticancer immunomodulators, enantioselective preparation of antifungal agents, and synthesis of indole- and 7-azaindole-1,3-dicarboxamide hydroxyethylamine inhibitors of BACE-1 .
Molecular Structure Analysis
The molecular structure of 3-Formyl-1-tosyl-1h-indole-5-carbonitrile is represented by the InChI code1S/C17H12N2O3S/c1-12-2-5-15 (6-3-12)23 (21,22)19-10-14 (11-20)16-8-13 (9-18)4-7-17 (16)19/h2-8,10-11H,1H3 . The molecular weight is 324.36 . Chemical Reactions Analysis
3-Formyl-1-tosyl-1h-indole-5-carbonitrile is a reactant used in the synthesis of various compounds. It has been used in the synthesis of tryptophan dioxygenase inhibitors as potential anticancer immunomodulators, enantioselective preparation of antifungal agents, and synthesis of indole- and 7-azaindole-1,3-dicarboxamide hydroxyethylamine inhibitors of BACE-1 .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Formyl-1-tosyl-1h-indole-5-carbonitrile include a molecular weight of 324.36 . The compound is stored at a temperature of 28 C .Applications De Recherche Scientifique
Cancer Treatment Research
Indole derivatives, including 3-Formyl-1-tosyl-1h-indole-5-carbonitrile , have been extensively studied for their potential in treating various types of cancer. They are known to exhibit properties that can inhibit the growth of cancer cells and may induce apoptosis . Research has shown that these compounds can be used to synthesize inhibitors targeting specific pathways involved in cancer cell proliferation.
Antimicrobial Agents
The indole nucleus is known for its antimicrobial properties3-Formyl-1-tosyl-1h-indole-5-carbonitrile can serve as a precursor for synthesizing new antimicrobial agents that could be effective against a range of microbes, including bacteria and fungi . This is particularly important in the development of new treatments for antibiotic-resistant strains.
Multicomponent Reactions (MCRs)
This compound plays a crucial role in MCRs, which are sustainable strategies for synthesizing complex molecules. MCRs involving 3-Formyl-1-tosyl-1h-indole-5-carbonitrile can lead to the creation of diverse biologically active structures, which are beneficial in medicinal and pharmaceutical chemistry .
Synthesis of Active Molecules
3-Formyl-1-tosyl-1h-indole-5-carbonitrile: is an efficient chemical precursor for generating active molecules. It can be used to create a variety of heterocyclic derivatives with potential biological activities, such as antioxidant, anti-inflammatory, and antihyperglycemic effects .
Immunomodulators
Research has indicated that indole derivatives can be reactants for the synthesis of tryptophan dioxygenase inhibitors, which have potential as anticancer immunomodulators. These compounds could modulate the immune system to enhance the body’s natural defense against cancer .
Enantioselective Synthesis
The compound is used in the enantioselective preparation of antifungal agents. Enantioselective synthesis is crucial for creating pharmaceuticals with high specificity and efficacy, reducing the risk of side effects .
Inhibitors of BACE-1
3-Formyl-1-tosyl-1h-indole-5-carbonitrile: is also a reactant for synthesizing inhibitors of BACE-1, an enzyme involved in the production of beta-amyloid peptides implicated in Alzheimer’s disease. Inhibitors of BACE-1 are being researched as potential therapeutic agents for neurodegenerative diseases .
Cell Cycle Arrest and Apoptosis Induction
Some derivatives synthesized from this compound have shown the ability to induce G2/M cell cycle arrest and apoptosis in certain cancer cell lines, such as triple-negative breast cancer cells. This application is significant in the development of targeted cancer therapies .
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-formyl-1-(4-methylphenyl)sulfonylindole-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O3S/c1-12-2-5-15(6-3-12)23(21,22)19-10-14(11-20)16-8-13(9-18)4-7-17(16)19/h2-8,10-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFYKSJLAZUDDKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2C=CC(=C3)C#N)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00457752 | |
| Record name | 3-formyl-1-(toluene-4-sulfonyl)-1H-indole-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00457752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Formyl-1-tosyl-1h-indole-5-carbonitrile | |
CAS RN |
468717-73-9 | |
| Record name | 3-formyl-1-(toluene-4-sulfonyl)-1H-indole-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00457752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



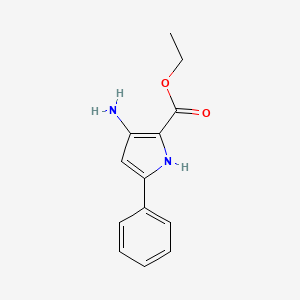
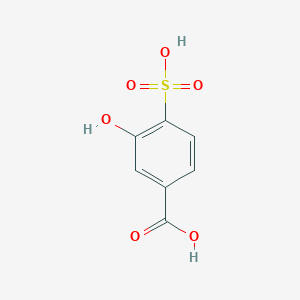




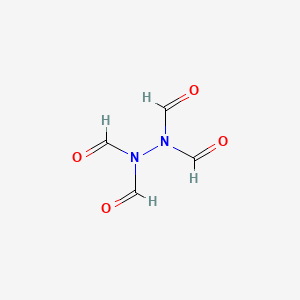
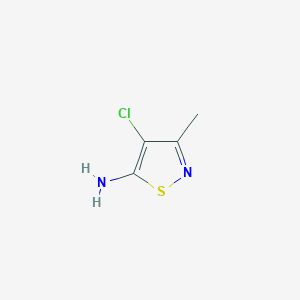
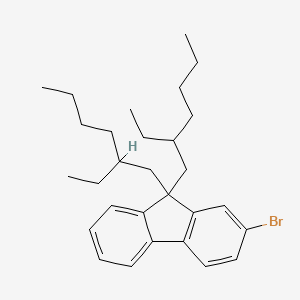
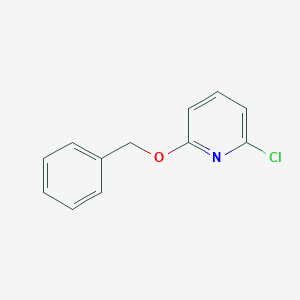

![Methyl [(2-cyanoethyl)amino]acetate](/img/structure/B1600036.png)
